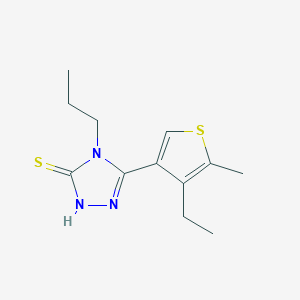

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(4-ethyl-5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S2/c1-4-6-15-11(13-14-12(15)16)10-7-17-8(3)9(10)5-2/h7H,4-6H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPDVPGWNXUDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CSC(=C2CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic Acid Hydrazide

The thiophene precursor is synthesized via Gewald reaction modifications or cross-coupling strategies. For instance, cyclocondensation of ethyl acetoacetate, sulfur, and a nitrile derivative yields 3-aminothiophenes, which are further alkylated and carboxylated. Subsequent treatment with thionyl chloride converts the carboxylic acid to its acid chloride, which reacts with hydrazine hydrate to form the hydrazide.

Reaction Conditions :

- Carboxylic acid to acid chloride : Thionyl chloride (2 eq), reflux, 4 h.

- Hydrazide formation : Hydrazine hydrate (3 eq), ethanol, 0°C to RT, 12 h.

Formation of Potassium Dithiocarbazate

The hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide to form the potassium dithiocarbazate salt:

$$

\text{Hydrazide} + \text{CS}2 + \text{KOH} \rightarrow \text{Potassium dithiocarbazate} + \text{H}2\text{O}

$$

Conditions : Ethanol, 12–18 h agitation, precipitation with dry ether.

Thiosemicarbazide Formation with Propyl Isothiocyanate

The dithiocarbazate reacts with propyl isothiocyanate in anhydrous benzene under reflux to yield the thiosemicarbazide intermediate:

$$

\text{Dithiocarbazate} + \text{C}3\text{H}7\text{NCS} \rightarrow \text{Thiosemicarbazide} + \text{KHS}

$$

Conditions : Benzene reflux, 6 h, 88–95% yield.

Alkaline Cyclization to Triazole

Heating the thiosemicarbazide in sodium hydroxide solution induces cyclization, forming the triazole ring:

$$

\text{Thiosemicarbazide} \xrightarrow{\text{NaOH, Δ}} \text{Triazole-3-thiol} + \text{H}_2\text{S}

$$

Conditions : 10% NaOH, 100°C, 62–79% yield.

Synthetic Route 2: Thiocarbohydrazide-Carboxylic Acid Condensation

Reaction of Thiocarbohydrazide with 4-Ethyl-5-methylthiophene-3-propanoic Acid

Thiocarbohydrazide and a substituted carboxylic acid are heated to form the triazole-thione directly:

$$

\text{Thiocarbohydrazide} + \text{RCOOH} \xrightarrow{\Delta} \text{Triazole-3-thiol} + \text{H}2\text{O} + \text{CO}2

$$

Conditions : Solvent-free, 165–170°C, 30 min, 57–72% yield.

Propyl Group Introduction via Alkylation

The 4-position of the triazole is alkylated using propyl bromide under basic conditions:

$$

\text{Triazole-3-thiol} + \text{C}3\text{H}7\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{4-Propyltriazole} + \text{HBr}

$$

Conditions : DMSO, 120°C, 1 h, 49% yield.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.45 (q, 2H, CH₂CH₂CH₃), 2.35 (s, 3H, thiophene-CH₃), 2.65 (t, 2H, NCH₂), 4.20 (m, 2H, SCH₂), 6.85 (s, 1H, thiophene-H).

- ¹³C NMR : δ 14.1 (CH₂CH₂CH₃), 22.3 (thiophene-CH₃), 31.5 (NCH₂), 121.5–145.8 (aromatic carbons).

Purity and Yield Optimization

- HPLC : >95% purity (C18 column, acetonitrile/water gradient).

- Recrystallization : Ethanol/water (3:1) yields crystalline product.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Thiophene Functionalization :

Propyl Isothiocyanate Availability :

Byproduct Formation :

- Mitigation : Chromatographic purification (silica gel, DCM/MeOH).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under mild conditions to yield the corresponding thiolates.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Thiolates: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with tailored properties.

Biology

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has been investigated for various biological activities:

- Antimicrobial Properties:

- Mechanism of Action:

Medicine

The compound's potential therapeutic applications are noteworthy:

- Drug Development:

- Therapeutic Efficacy:

Mechanism of Action

The mechanism of action of 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-thiol derivatives vary widely based on substituents at positions 4 and 4. Key structural analogues include:

Key Observations :

- Steric Effects : Replacing the 4-ethyl-5-methylthienyl group with a 5-methylthienyl (CAS 667436-25-1) reduces steric bulk, which may enhance binding to enzyme active sites .

- Aromatic Interactions: Phenoxy-methyl substituents (e.g., CAS 335215-56-0) introduce π-π stacking capabilities, a feature absent in the target compound .

Comparison of Yields :

- Target Compound: No explicit yield data is available, but analogues like 4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol achieve 73–81% yields under optimized conditions .

- Microwave Synthesis : Reduces reaction times from hours to minutes (e.g., 5 h → 40 min) for triazole-thiol derivatives .

Physicochemical Properties

Biological Activity

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. Its unique structure, characterized by the presence of a thiol group (-SH) and various alkyl substitutions, suggests potential biological activity. This article delves into its biological properties, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

The molecular formula of 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is , with a molecular weight of 267.41 g/mol. The compound features a triazole ring which enhances its stability and solubility in biological systems.

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-ethyl-5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |

| Molecular Formula | |

| Molecular Weight | 267.41 g/mol |

| CAS Number | 777879-24-0 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thienyl Intermediate : Starting with 4-ethyl-5-methylthiophene, halogenation and substitution reactions introduce desired functional groups.

- Cyclization : The intermediate is cyclized with hydrazine derivatives to form the triazole ring.

- Thiol Group Introduction : Final modifications introduce the thiol group.

The biological activity of 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is attributed to its interaction with various molecular targets:

Molecular Targets:

- Enzymes involved in metabolic pathways.

- Receptors that modulate cellular signaling.

Biochemical Pathways:

The compound may influence pathways related to oxidative stress and cellular metabolism, potentially leading to therapeutic effects against diseases such as cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study involving various triazole-thiol compounds demonstrated significant cytotoxic effects against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The synthesized compounds exhibited varying degrees of selectivity towards cancer cells.

Case Study Findings:

- Cytotoxicity Testing : Compounds were tested at concentrations of 50 µM using the MTT assay.

- Mechanism Insights : The triazole moiety is known for its ability to interact with biological receptors through hydrogen bonding and dipole interactions, enhancing solubility and pharmacological profiles .

Antimicrobial Properties

In addition to anticancer activity, derivatives of 5-(4-ethyl-5-methylthien-3-yl)-4-propyltriazole have shown promising antimicrobial effects. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting their utility in treating infections .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions starting from thiophene and triazole precursors. Key steps include:

- Alkylation reactions in alcoholic media to introduce the propyl group at the 4-position of the triazole ring .

- Thiolation via nucleophilic substitution or cyclization under alkaline conditions .

- Optimized conditions : Use of methanol or ethanol as solvents, temperatures between 60–80°C, and catalysts like triethylamine to enhance yield (reported up to 75–85%) .

Validation via elemental analysis and ¹H-NMR is critical to confirm purity and structural integrity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- ¹H-NMR and LC-MS : Confirm substituent positions and molecular weight .

- Elemental analysis : Validates stoichiometry (C, H, N, S content) .

- Chromatographic techniques (e.g., HPLC): Assess purity (>95% is typical for research-grade synthesis) .

Discrepancies in spectral data (e.g., unexpected peaks in ¹H-NMR) may indicate residual solvents or byproducts, necessitating repeated purification .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Solubility : Poor in water; soluble in DMSO, DMF, and ethanol .

- Stability : Degrades under strong acidic/basic conditions; store at –20°C for long-term stability .

- Melting point : Reported range: 160–165°C (varies with crystallinity) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Compare binding affinity with known drug targets (e.g., enzymes or receptors). Studies show structural similarity to triazole-based inhibitors, suggesting potential kinase or protease activity .

- ADME prediction (via SwissADME): Assess drug-likeness parameters (e.g., LogP ~3.2, moderate bioavailability) .

- Caution : Discrepancies between in silico predictions and experimental bioassays may arise due to solvation effects or conformational flexibility .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

- Experimental replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability .

- Byproduct analysis : Use LC-MS/MS to identify side products (e.g., incomplete alkylation or oxidation derivatives) .

- Meta-analysis : Compare datasets across studies; differences in substituent regiochemistry (e.g., ethyl vs. methyl groups) can dramatically alter reactivity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Structural modifications : Introduce hydrophilic groups (e.g., –OH or –COOH) to improve aqueous solubility .

- Prodrug design : Mask the thiol group with acetyl or morpholine moieties to enhance stability and absorption .

- In silico-guided optimization : Prioritize derivatives with balanced LogP (2–5) and low CYP450 inhibition risk .

Q. How does substituent variation (e.g., ethyl, propyl, thiophene groups) affect bioactivity?

- Thiophene moiety : Enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .

- Propyl chain : Longer alkyl groups increase lipophilicity but may reduce solubility; balance via branched analogs .

- Triazole-thiol core : Critical for hydrogen bonding and metal chelation (e.g., Zn²⁺ in metalloenzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.